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molecular formula C8H6BrClO B008608 1-(5-Bromo-2-chlorophenyl)ethanone CAS No. 105884-19-3

1-(5-Bromo-2-chlorophenyl)ethanone

Cat. No. B008608
M. Wt: 233.49 g/mol
InChI Key: FVJMYXDLWAEIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

Pyridinium dichromate (2.6 g, 6.94 mmol) was added to a solution of 1-(5-bromo-2-chloro-phenyl)-ethanol (1.09 g, 4.6 mmol) in CH2Cl2 (20 mL). The reaction was stirred for 15 hours and then more pyridinium dichromate (2.6 g, 6.94 mmol) was added. After another 24 hours celite was added and the mixture was stirred for 20 mins. The reaction mixture was filtered through a pad of celite washing with ether. The filtrate was concentrated to a brown oil. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (0.92 g, 85%). 1H NMR (400 MHz, CDCl3): δ 2.64 (s, 3H), 7.29 (d, J=8.6 Hz, 1 H), 7.51 (dd, J=8.6, 2.3 Hz, 1 H), 7.66 (d, J=2.3 Hz, 1 H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:32])=[C:27]([CH:29]([OH:31])[CH3:30])[CH:28]=1>C(Cl)Cl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Cl:32])=[C:27]([C:29](=[O:31])[CH3:30])[CH:28]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
1.09 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After another 24 hours celite was added
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 mins
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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